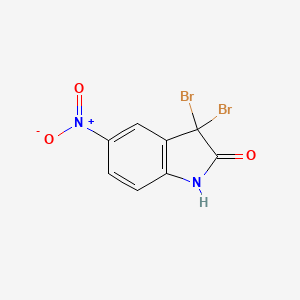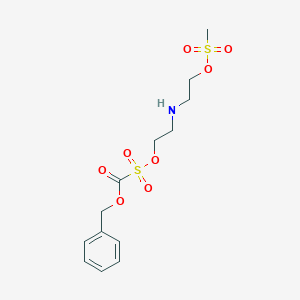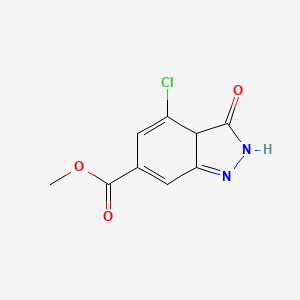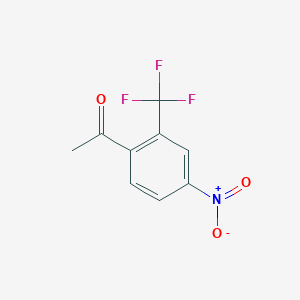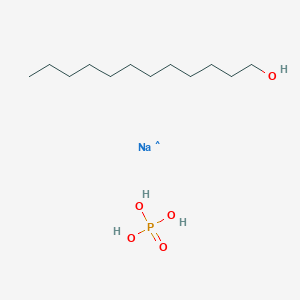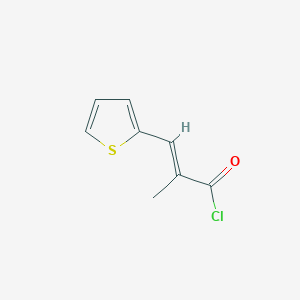
Chloro-2-methyl-3-(2-thienyl) acrolein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-2-methyl-3-(2-thienyl) acrolein is an organic compound that features a chloro group, a methyl group, and a thienyl group attached to an acrolein backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro-2-methyl-3-(2-thienyl) acrolein typically involves the reaction of 2-thiophenecarboxaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired acrolein derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: Chloro-2-methyl-3-(2-thienyl) acrolein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chloro-2-methyl-3-(2-thienyl) acrolein has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of Chloro-2-methyl-3-(2-thienyl) acrolein involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share structural similarities with Chloro-2-methyl-3-(2-thienyl) acrolein.
Acrolein derivatives: Compounds such as 2-methylacrolein and 3-chloroacrolein have similar reactive groups.
Uniqueness: this compound is unique due to the combination of its chloro, methyl, and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the exploration of new biological activities.
特性
分子式 |
C8H7ClOS |
|---|---|
分子量 |
186.66 g/mol |
IUPAC名 |
(E)-2-methyl-3-thiophen-2-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C8H7ClOS/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ |
InChIキー |
JPSQABNOFPGUCP-AATRIKPKSA-N |
異性体SMILES |
C/C(=C\C1=CC=CS1)/C(=O)Cl |
正規SMILES |
CC(=CC1=CC=CS1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


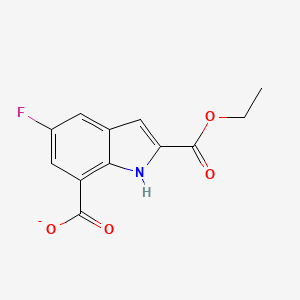
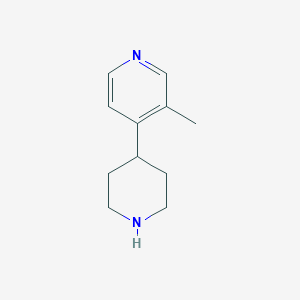
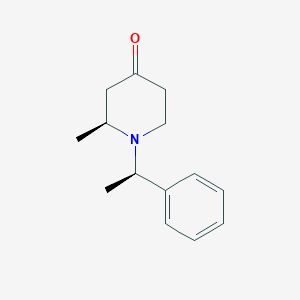

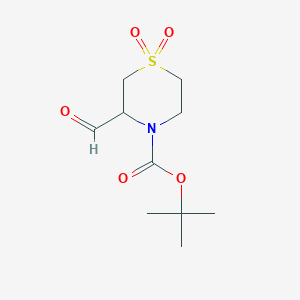
![5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride](/img/structure/B12330370.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)
